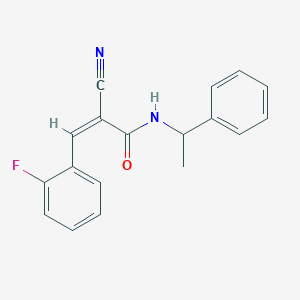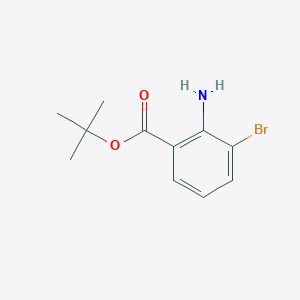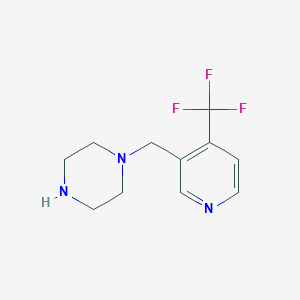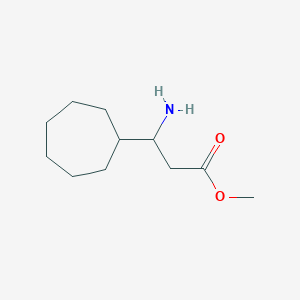
1-Azido-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-methylbutane is an organic compound with the molecular formula C5H11N3 It belongs to the class of azides, which are characterized by the presence of the azido group (-N3)
Preparation Methods
1-Azido-2-methylbutane can be synthesized through several methods. One common approach involves the conversion of the corresponding alcohol to the azide. For example, 2-methyl-1-butanol can be treated with sodium azide in the presence of a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as triphenylphosphine and iodine . This method provides a practical and efficient route to obtain the desired azide.
Chemical Reactions Analysis
1-Azido-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
1-Azido-2-methylbutane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various heterocycles, including triazoles and tetrazoles.
Materials Science: The compound is employed in the preparation of polymers and other materials with unique properties.
Medicinal Chemistry: Azides, including this compound, are explored for their potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-azido-2-methylbutane primarily involves its reactivity as an azideIn cycloaddition reactions, the azido group participates in the formation of triazoles through a concerted mechanism involving the simultaneous formation of two new bonds .
Comparison with Similar Compounds
1-Azido-2-methylbutane can be compared with other azides, such as:
1-Azido-3-methylbutane: Similar in structure but with the azido group at a different position.
2-Azido-2-methylpropane: Another azide with a different carbon skeleton.
Properties
Molecular Formula |
C5H11N3 |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-azido-2-methylbutane |
InChI |
InChI=1S/C5H11N3/c1-3-5(2)4-7-8-6/h5H,3-4H2,1-2H3 |
InChI Key |
AYACOZOUUDDYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)

amine](/img/structure/B13578477.png)




![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)


